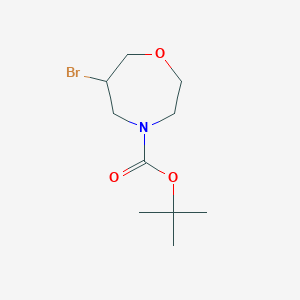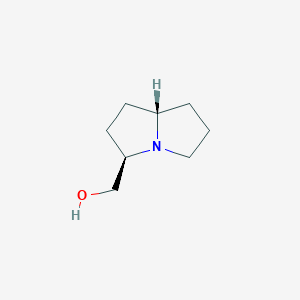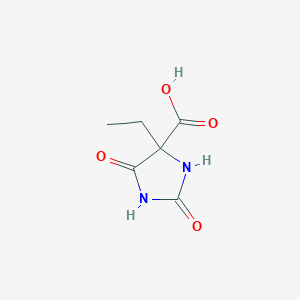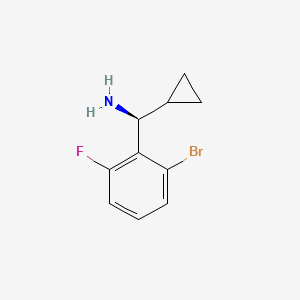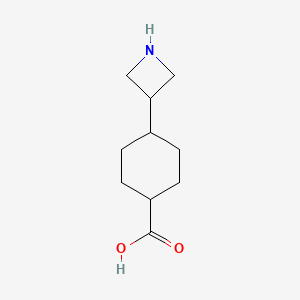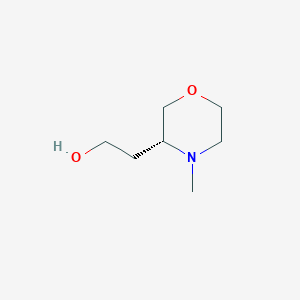
(R)-2-(4-Methylmorpholin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a chiral center in this compound makes it an interesting subject for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 4-methylmorpholine.
Chiral Resolution: The chiral center can be introduced through chiral resolution techniques or asymmetric synthesis.
Reaction Conditions: Common reagents and conditions include the use of reducing agents, protecting groups, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
®-2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
科学研究应用
Chemistry
In chemistry, ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and stereochemical studies.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with potential therapeutic effects. Its morpholine backbone is a common motif in various bioactive compounds.
Industry
In the industrial sector, ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol may be used in the production of agrochemicals, polymers, and other specialty chemicals.
作用机制
The mechanism of action of ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context.
相似化合物的比较
Similar Compounds
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
4-Methylmorpholine: The parent compound without the chiral center.
2-(4-Morpholinyl)ethanol: A similar compound with a different substitution pattern.
Uniqueness
®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the morpholine ring. This combination of features makes it valuable for specific applications in asymmetric synthesis and chiral resolution.
Conclusion
®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral nature and chemical reactivity make it an important subject for scientific research and industrial applications.
For detailed and specific information, consulting scientific literature and specialized databases is recommended.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-[(3R)-4-methylmorpholin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI 键 |
PONBKCONPCCZAB-SSDOTTSWSA-N |
手性 SMILES |
CN1CCOC[C@H]1CCO |
规范 SMILES |
CN1CCOCC1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
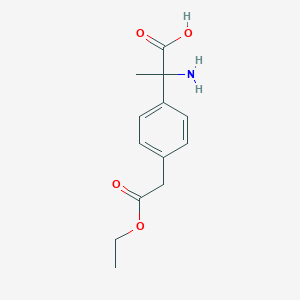
![2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
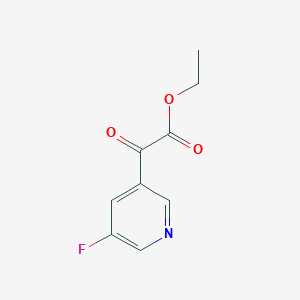
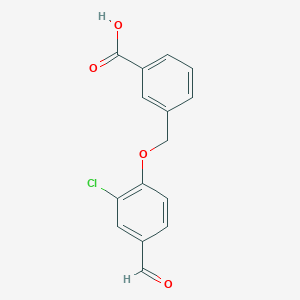
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
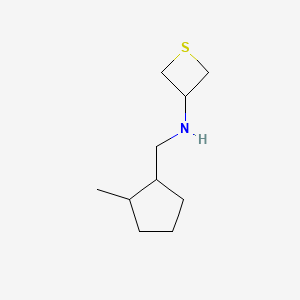
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
